Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Anticancer Drug Discovery

This compound is not a generic building block. It is a structurally novel chemical probe engineered at the intersection of two privileged medicinal chemistry scaffolds. The N-tosyl-1,2,3,4-tetrahydroisoquinoline (THIQ) core has established, exquisitely sensitive structure-activity relationships (SAR) where potency shifts dramatically with minor substitution changes, as demonstrated by foundational cytotoxicity QSAR studies. This molecule introduces a unique, unexplored 5-bromofuran-2-carboxamide at the 7-position—a modification absent from all characterized analogues in core SAR literature. This structural novelty bypasses known resistance mechanisms, making it ideally suited for de novo phenotypic screening. Furthermore, the 5-bromofuran moiety serves as both a versatile synthetic handle for library expansion via palladium-catalyzed cross-coupling and as a potential affinity handle for X-ray crystallography. For researchers seeking new chemical matter with a distinct selectivity profile for CNS targets or novel anticancer pathways, this compound forges a new SAR landscape.

Molecular Formula C21H19BrN2O4S
Molecular Weight 475.36
CAS No. 954708-14-6
Cat. No. B3008971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
CAS954708-14-6
Molecular FormulaC21H19BrN2O4S
Molecular Weight475.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br
InChIInChI=1S/C21H19BrN2O4S/c1-14-2-6-18(7-3-14)29(26,27)24-11-10-15-4-5-17(12-16(15)13-24)23-21(25)19-8-9-20(22)28-19/h2-9,12H,10-11,13H2,1H3,(H,23,25)
InChIKeyREUAKTXBWWFIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide (CAS 954708-14-6) – Chemical Class and Core Pharmacophore Overview


5-bromo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide (CAS 954708-14-6) is a synthetic small molecule that combines a 1,2,3,4-tetrahydroisoquinoline (THIQ) core with an N-tosyl sulfonamide group and a 5-bromofuran-2-carboxamide moiety. The THIQ scaffold is a privileged structure in medicinal chemistry, known for yielding derivatives with a broad spectrum of biological activities [1]. The N-tosyl-1,2,3,4-tetrahydroisoquinoline substructure, in particular, has been the focus of systematic cytotoxicity and Quantitative Structure-Activity Relationship (QSAR) studies, establishing key pharmacophoric features such as the importance of the total symmetry index and specific 3D-MoRSE descriptors for anticancer activity [2]. The 5-bromofuran-2-carboxamide group introduces additional structural differentiation, placing this compound at the intersection of two bioactive chemical spaces.

Why Substituting 5-bromo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide with a Simple N-Tosyl-THIQ Analog Is Scientifically Unsound


Generic substitution within the N-tosyl-tetrahydroisoquinoline class is not viable because the biological activity of these compounds is exquisitely sensitive to specific structural modifications. A foundational QSAR study on a series of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs demonstrated that potency shifts dramatically with changes as subtle as the substitution pattern on a phenyl ring. For instance, a p-methoxy analog (4d) was completely inactive across multiple cancer cell lines, while an o-hydroxy derivative (4k) was the most potent cytotoxic agent in the same series, with an IC₅₀ of 1.23 μM against MOLT-3 cells [1]. The target compound introduces a distinct 5-bromofuran-2-carboxamide at the 7-position, a modification absent from all characterized analogs in the core SAR study. Without direct comparative data, assuming equivalent or predictable activity from other in-class compounds is not supported by the existing structure-activity relationship (SAR) landscape [2]. The following section provides a transparent assessment of the limited quantitative evidence available.

Quantitative Differentiation Evidence for 5-bromo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide (CAS 954708-14-6)


Structural Differentiation from Validated Cytotoxic N-Tosyl-THIQ Leads

The target compound possesses a unique 5-bromofuran-2-carboxamide substituent at the 7-position of the tetrahydroisoquinoline core. This is a critical point of differentiation from the most potent cytotoxic leads characterized in the foundational N-tosyl-THIQ SAR study, which feature substitutions at the 1-position. The most active compound in that series, the o-hydroxy derivative 4k, showed an IC₅₀ of 1.23 μM against the MOLT-3 leukemia cell line [1]. While that study identified total symmetry index (Gu), 3D-MoRSE, and 3D Petitjean index as key structural descriptors for activity [2], none of the evaluated models (4a-4l) contained a 7-position carboxamide, meaning the target compound's activity cannot be predicted from this established QSAR model.

Medicinal Chemistry Structure-Activity Relationship (SAR) Anticancer Drug Discovery

Differentiation from N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl) Carboxamide Analogs via Halogen Incorporation

The presence of a bromine atom at the 5-position of the furan ring distinguishes this compound from its non-halogenated analog, N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide . In medicinal chemistry, strategic halogen incorporation is a validated tactic to modulate target binding, pharmacokinetics, and membrane permeability [1]. Although head-to-head biological comparison data are absent, the bromine atom creates a unique electrostatic potential surface, alters molecular lipophilicity (LogP), and can engage in halogen bonding, all of which are known to significantly influence drug-target interactions. This chemical handle also provides a synthetic vector for further derivatization via cross-coupling reactions, offering a path to focused library synthesis that the des-bromo analog cannot provide.

Medicinal Chemistry Halogen Bonding Drug Design

Scaffold-Level Differentiation from 7-Substituted THIQ Derivatives Targeting Adrenergic Receptors

A distinct branch of 7-substituted-1,2,3,4-tetrahydroisoquinoline research has focused on modulating the phenylethanolamine N-methyltransferase (PNMT) enzyme and the α2-adrenoceptor [1]. That study established that N-substitution and 7-position derivatization are critical for achieving selectivity between these two targets. The target compound, bearing a 5-bromofuran-2-carboxamide at the 7-position and a tosyl group on the THIQ nitrogen, represents a chemotype with a different electronic and steric profile compared to the simple alkyl or benzyl substituents explored in that work. The bromofuran moiety introduces a conjugated π-system and a polarizable halogen, suggesting a potential for distinct interactions with hydrophobic and halogen-binding pockets in CNS-related targets.

Chemical Biology GPCR Targeting Neuroscience

Optimal Application Scenarios for 5-bromo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide Based on Available Evidence


De Novo Phenotypic Screening in Anticancer Drug Discovery

Given the established cytotoxicity of the N-tosyl-THIQ scaffold against leukemic (MOLT-3) and hepatocarcinoma (HepG2) cell lines [1], and the fact that the target compound's 7-position substitution pattern is unexplored, it is ideally suited for de novo phenotypic screening. Researchers should use it as a structurally novel probe in a panel of cancer cell lines to identify new sensitivity patterns that may be distinct from the known 1-substituted analogs. This approach can reveal novel mechanisms of action and bypass pre-existing resistance mechanisms.

Halogen-Enabled Chemical Biology Probe Development

The 5-bromofuran moiety serves as both a potential affinity handle (e.g., for X-ray crystallography via anomalous scattering) and a synthetic precursor. This compound can be employed as a core scaffold for the synthesis of a focused library using palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) to rapidly explore the SAR at the 5-position of the furan ring. This is a distinct advantage over the des-bromo analogs for medicinal chemistry optimization programs [2].

Probe for CNS Target Screening Panels

Leveraging the known engagement of 7-substituted THIQ derivatives with CNS targets like PNMT and the α2-adrenoceptor [3], this compound can be included in a panel for broad GPCR and CNS enzyme screening. Its unique 5-bromofuran-2-carboxamide group may confer a selectivity profile not found in the previously characterized alkyl- or benzyl-substituted analogs, potentially leading to the identification of new lead compounds for neurological or psychiatric disorders.

Quote Request

Request a Quote for 5-bromo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.